Product packaging for Retrohydroxamate ferrichrome(Cat. No.:CAS No. 90385-02-7)

Retrohydroxamate ferrichrome

Cat. No.: B1206551
CAS No.: 90385-02-7
M. Wt: 740.5 g/mol
InChI Key: GMBGKBAPBOARQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retrohydroxamate ferrichrome is a synthetic biomimetic analogue of the native siderophore ferrichrome . Spectroscopic studies indicate that this analogue is a slightly weaker chelator of Fe(III) than native ferrichrome, yet it demonstrates potent and nearly indistinguishable biological activity in microbial systems . It functions as an effective iron transporter and shows growth promotion activity comparable to ferrichrome in various microorganisms, including Arthrobacter flavescens and Ustilago sphaerogena . Furthermore, it actively antagonizes the antibiotic activity of albomycin in Bacillus subtilis , highlighting its role in iron-dependent physiological processes . This analogue serves as a powerful biological probe to explore microbial iron(III)-uptake phenomena, helping to establish the essential structural requirements for siderophore recognition and transport . Its research applications include mapping siderophore receptor surfaces and studying alternative iron uptake pathways across different biological species . The compound is supplied for research purposes. For Research Use Only. Not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42FeN9O12- B1206551 Retrohydroxamate ferrichrome CAS No. 90385-02-7

Properties

CAS No.

90385-02-7

Molecular Formula

C27H42FeN9O12-

Molecular Weight

740.5 g/mol

IUPAC Name

4-[5,8-bis[4-[methyl(oxido)amino]-4-oxobutyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]-N-methyl-N-oxidobutanamide;iron(2+)

InChI

InChI=1S/C27H42N9O12.Fe/c1-34(46)22(40)10-4-7-16-25(43)30-14-20(38)28-13-19(37)29-15-21(39)31-17(8-5-11-23(41)35(2)47)26(44)33-18(27(45)32-16)9-6-12-24(42)36(3)48;/h16-18H,4-15H2,1-3H3,(H,28,38)(H,29,37)(H,30,43)(H,31,39)(H,32,45)(H,33,44);/q-3;+2

InChI Key

GMBGKBAPBOARQI-UHFFFAOYSA-N

SMILES

CN(C(=O)CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCC(=O)N(C)[O-])CCCC(=O)N(C)[O-])[O-].[Fe+2]

Canonical SMILES

CN(C(=O)CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCC(=O)N(C)[O-])CCCC(=O)N(C)[O-])[O-].[Fe+2]

Synonyms

ferrichrome, retrohydroxamate
retrohydroxamate ferrichrome

Origin of Product

United States

Precursor Synthesis: Enzymatic Production of Hydroxamic Acid Monomers

The fundamental building blocks of retrohydroxamate ferrichrome include specific amino acid precursors and hydroxamic acid moieties. While standard amino acids are readily available in most microbial hosts, the synthesis of the hydroxamic acid components would require the introduction of specific enzymes. Recent advancements in the enzymatic synthesis of hydroxamic acids have identified several enzyme classes capable of catalyzing this transformation under mild and environmentally friendly conditions.

Lipases and amidases, for instance, have been successfully employed for the synthesis of various hydroxamic acids from their corresponding carboxylic acid or amide precursors. By heterologously expressing these enzymes in a suitable microbial chassis, it would be possible to convert simple cellular metabolites into the required hydroxamic acid monomers for this compound synthesis.

Enzyme ClassPotential Function in this compound SynthesisExample EnzymeSubstrate(s)Product(s)
LipaseCatalyzes the formation of hydroxamic acids from esters and hydroxylamine.Lipase from Candida antarcticaCarboxylic acid ester, HydroxylamineHydroxamic acid, Alcohol
AmidaseCatalyzes the enantioselective conversion of amides to hydroxamic acids.Amidase from Rhodococcus sp.Racemic amide, HydroxylamineR-hydroxamic acid, S-amide
NIS SynthetaseActivates and condenses hydroxamic acid monomers.DesD from Streptomyces coelicolorHydroxamic acid monomer, ATPAdenylated hydroxamic acid

Peptide Assembly: Engineering Non Ribosomal Peptide Synthetases Nrpss

The assembly of the peptide backbone of retrohydroxamate ferrichrome presents a significant but achievable challenge. Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the synthesis of a vast array of complex peptides in nature, including many siderophores. The modular nature of NRPSs makes them prime targets for protein engineering.

A prospective strategy would involve the construction of a synthetic NRPS assembly line. This would entail selecting and combining specific domains from different natural NRPSs to recognize and incorporate the desired amino acid and hydroxamic acid precursors in the correct sequence. The adenylation (A) domain would be engineered to specifically recognize and activate the required precursors, while the condensation (C) domains would catalyze the formation of the peptide bonds. The thiolation (T) or peptidyl carrier protein (PCP) domain would be responsible for tethering the growing peptide chain to the enzyme complex.

NRPS DomainFunction in Engineered PathwayEngineering Strategy
Adenylation (A) DomainSelects and activates specific amino acid and hydroxamic acid precursors.Domain swapping or site-directed mutagenesis to alter substrate specificity.
Condensation (C) DomainCatalyzes peptide bond formation between the activated precursors.Selection of C domains known to be compatible with the desired substrates.
Thiolation (T) / Peptidyl Carrier Protein (PCP) DomainCovalently tethers the growing peptide chain.Use of a standard T domain compatible with the engineered A and C domains.
Thioesterase (TE) DomainCatalyzes the release and cyclization of the final peptide.Selection of a TE domain that favors macrocyclization of the linear peptide.

Cyclization: the Role of the Thioesterase Domain

Role as a Siderophore and Iron Acquisition Efficiency

As a siderophore, the primary function of this compound is to bind to iron in the environment and transport it into microbial cells. wikipedia.org Its efficiency in this role is determined by its affinity for iron and the kinetics of its uptake by microorganisms.

Iron (III) Chelation Affinity and Stability

This compound is a hexadentate ligand, meaning it forms six bonds with an iron atom, resulting in a stable octahedral complex. wikipedia.org While spectroscopic data suggest that this compound is a weaker chelator for iron (III) compared to natural ferrichrome, it still demonstrates a high affinity for the ion. nih.gov The stability of this complex is crucial for its function, as it must remain intact while being transported into the cell. The stability constants for various ferrichrome and other siderophore complexes with Fe(III) highlight the strong binding affinity necessary for efficient iron scavenging. nih.gov

Table 1: Stability Constants of Various Siderophores with Iron (III)

Siderophore Log β110
Enterobactin (B1671361) (triscatecholate) 49
Desferrioxamine (trishydroxamate) 30.6
Ferrichrome (trishydroxamate) 29.07
Alcaligin (bishydroxamate) 23.5
Aerobactin (bishydroxamate) 22.5
Rhodotorulic acid (bishydroxamate) 21.55

This table is provided for comparative purposes to illustrate the relative iron-binding affinities of different siderophore types. wikipedia.org

Comparative Iron Uptake Kinetics with Natural Ferrichrome

Despite its slightly lower chelation affinity, this compound exhibits iron uptake kinetics that are comparable to natural ferrichrome in certain microorganisms. nih.gov Studies have shown that the uptake of iron from both natural ferrichrome and its synthetic analogs follows saturation kinetics, indicating the involvement of specific transport systems. researchgate.net In the fungus Ustilago sphaerogena, this compound is as active as natural ferrichrome in mediating iron uptake. nih.gov However, a desmethyl derivative of this compound shows significantly reduced transport rates, highlighting the importance of the methyl groups for recognition by the transport system. researchgate.net

Biological Growth Promotion Activities

The ability of this compound to acquire and transport iron translates directly into its capacity to promote the growth of microorganisms, particularly under iron-deficient conditions.

Activity in Specific Microbial Species (e.g., Arthrobacter flavescens, Ustilago sphaerogena)

This compound has been shown to be a potent growth factor for Arthrobacter flavescens, a bacterium that is highly dependent on ferrichrome for growth. nih.govnih.gov In fact, its growth-promoting activity for this species is indistinguishable from that of natural ferrichrome. nih.gov Similarly, it is as effective as ferrichrome in acting as a siderophore for the fungus Ustilago sphaerogena. nih.gov This suggests that the transport systems in these organisms can recognize and utilize the retrohydroxamate analog as efficiently as the natural compound.

Growth Enhancement under Iron-Limiting Conditions

In environments where iron is scarce, the ability to produce or utilize siderophores is a significant advantage. nih.gov this compound, by providing a readily available source of iron, can enhance the growth of susceptible microorganisms under such conditions. nih.govresearchgate.net This has been demonstrated in studies where the addition of this compound to iron-limited media supported the growth of Arthrobacter flavescens. nih.gov

Antagonistic Activities and Competitive Mechanisms

Beyond its role in iron acquisition and growth promotion, this compound can also exhibit antagonistic activities. This is primarily due to its ability to compete with other molecules for binding to microbial receptors. For instance, it has been shown to be as potent as natural ferrichrome in antagonizing the antibiotic activity of albomycin (B224201) against Bacillus subtilis. nih.gov This suggests that this compound can competitively inhibit the uptake of albomycin, which is structurally similar to ferrichrome and utilizes the same transport pathway.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ferrichrome
Iron (III)
Desmethylthis compound
Albomycin
Enterobactin
Desferrioxamine
Alcaligin
Aerobactin

Interactions with Antibiotics (e.g., albomycin antagonism)

Research has demonstrated that this compound can antagonize the activity of certain antibiotics, a phenomenon exemplified by its interaction with albomycin. nih.gov Albomycin is a potent antibiotic that gains entry into bacterial cells by exploiting the same transport systems that recognize and internalize ferric hydroxamate siderophores like ferrichrome. nih.gov The antibiotic mimics the structure of these siderophores, effectively acting as a "Trojan horse" to be transported into the cell, where it then exerts its inhibitory effects on protein synthesis. nih.gov

Studies have shown that this compound is as effective as natural ferrichrome in counteracting the antibiotic effects of albomycin against bacteria such as Bacillus subtilis. nih.gov The mechanism behind this antagonism is competitive inhibition at the point of cellular uptake. nih.gov By being present in the extracellular environment, this compound competes with albomycin for binding to the specific receptor proteins on the bacterial cell surface responsible for siderophore transport. nih.gov When this compound binds to these transporters, it effectively blocks or reduces the uptake of albomycin, thereby protecting the bacterium from the antibiotic's lethal action. nih.gov This antagonistic relationship highlights the crucial role of siderophore transport pathways in the efficacy of antibiotics that mimic these iron-chelating molecules. nih.govnih.gov

Competitive Inhibition of Iron Uptake Pathways

As a biomimetic analog, this compound is recognized and transported by the iron uptake systems of various microorganisms that utilize ferrichrome. nih.govresearchgate.net This leads to competitive inhibition of the transport pathways for other siderophores that share the same transporters. researchgate.net Microorganisms such as the fungus Ustilago sphaerogena and the bacterium Arthrobacter flavescens can utilize this compound as an iron source, indicating its compatibility with their respective transport machinery. nih.gov

The principle of competitive inhibition in this context is based on the specific recognition of siderophores by outer membrane receptors. frontiersin.org In bacteria like Pseudomonas aeruginosa, specific transporters such as FiuA and FoxA are involved in the uptake of ferrichrome. nih.gov this compound, due to its structural and functional parity with ferrichrome, can compete with the natural siderophore for these binding sites. researchgate.net This competition is not limited to chemically identical molecules; different types of siderophores, such as ferrichromes and coprogens, can also exhibit competitive inhibition for the same transport system, suggesting a degree of flexibility in receptor recognition. researchgate.net

In yeast, such as Saccharomyces cerevisiae, specific transporters like Arn1p and Arn3p are responsible for facilitating the uptake of ferrichrome. nih.gov The presence of this compound would similarly lead to competition for these transporters, thereby inhibiting the uptake of other recognized siderophores. This competitive interaction underscores the intricate and competitive nature of microbial iron acquisition, where the ability to produce or utilize specific siderophores can provide a significant advantage. frontiersin.org

Structural Biology and Molecular Interactions of Retrohydroxamate Ferrichrome

Structural Conformation and Stability in Solution

The solution-state structure and stability of retrohydroxamate ferrichrome are fundamental to its biological activity, dictating how it is recognized and processed by microbial iron acquisition systems.

Although detailed CD spectral data for this compound itself is not extensively published, studies on its parent compound, ferrichrome, and other analogs provide a comparative framework. For instance, the CD spectrum of chromic enterobactin (B1671361), another siderophore, exhibits transitions that establish its Δ-cis isomer configuration. researchgate.net Spectroscopic evidence, in general, suggests that this compound is a weaker Fe(III) chelator compared to natural ferrichrome. nih.gov This difference in chelation strength likely influences its conformational stability and subsequent biological interactions.

The stability of such compounds in solution can be assessed through potentiometric and pH-dependent UV-vis titrations. nih.govnih.gov These techniques help determine the thermodynamic stability constants of the metal-ligand complex, offering quantitative measures of its robustness in aqueous environments. nih.govnih.gov

Natural ferrichrome is a cyclic hexapeptide that coordinates a ferric iron atom in a near-perfect octahedral geometry using the oxygen atoms of its three hydroxamate groups. wikipedia.org High-resolution proton magnetic resonance (¹H-NMR) spectroscopy and X-ray crystallography have shown that the solution conformation of ferrichrome is rigid and closely matches its crystalline structure. nih.govcapes.gov.br This rigidity is maintained by two transannular hydrogen bonds within the peptide backbone. capes.gov.br

Compound Key Structural Feature Chelation Strength (Relative) Biological Activity Mimicry
Ferrichrome Natural cyclic hexapeptide with hydroxamate groupsStrong-
This compound Synthetic analog with reversed hydroxamate amide bondsWeaker than Ferrichrome nih.govIndistinguishable from ferrichrome in some assays nih.gov
Desmethylthis compound Analog lacking a methyl group-No significant biological activity nih.gov

Influence of Structural Modifications on Biological Activity

The biological activity of siderophores and their synthetic analogues is intrinsically linked to their three-dimensional structure. Modifications to the molecular framework can profoundly influence their ability to be recognized and transported by microbial iron uptake systems. This section explores how deliberate structural changes in this compound and its derivatives impact their function as siderophores.

Impact of Retrohydroxamate Design on Siderophore Functionality

The defining structural feature of this compound is the reversal of the hydroxamate linkages compared to natural ferrichrome. In ferrichrome, the carbonyl group is attached to the backbone, and the N-hydroxy group is part of the acyl chain. In the retrohydroxamate design, this is inverted. This seemingly subtle change has significant implications for the molecule's iron-chelating properties and its interaction with microbial siderophore transport systems.

Spectroscopic studies indicate that this compound is a weaker chelator for iron (III) than its natural counterpart, ferrichrome. researchgate.netnih.gov Despite this, it displays remarkable biological activity. Research has shown that this compound is virtually indistinguishable from ferrichrome in its ability to promote the growth of Arthrobacter flavescens, a bacterium that has a specific requirement for ferrichrome. researchgate.netnih.gov Furthermore, it is equally potent in counteracting the antibiotic activity of albomycin (B224201) against Bacillus subtilis and functions as an effective siderophore for the fungus Ustilago sphaerogena. researchgate.netnih.gov

The "retro" design also influences the electronic properties of the iron complex, which can affect the mechanism of iron release within the cell. Siderophore-mediated iron uptake often involves the reduction of Fe(III) to Fe(II) inside the cytoplasm, a process that destabilizes the complex and releases the iron. The altered electronics of the retrohydroxamate complex can impact the redox potential of the bound iron, thereby influencing the efficiency of this release mechanism.

Structure-Activity Relationships of this compound Derivatives

The development of synthetic analogues of ferrichrome, including those with the retrohydroxamate motif, has been instrumental in mapping the structure-activity relationships (SAR) that govern microbial iron transport. By systematically modifying the structure of this compound and observing the resultant changes in biological activity, researchers can deduce the key molecular features required for recognition and transport.

One of the most telling examples is the comparison between this compound and its derivative, desmethylthis compound. The latter, which lacks a methyl group, shows no significant biological activity. researchgate.netnih.gov This demonstrates the high specificity of the microbial transport systems and how even a minor modification can abolish recognition and uptake.

Further studies on synthetic ferrichrome analogues have revealed other critical structural elements:

The Backbone Scaffold: The nature of the molecular backbone or "anchor" to which the hydroxamate arms are attached is crucial. Analogues using a tetrahedral carbon as an anchor have shown biological activity approaching or equal to that of natural ferrichrome. nih.gov In contrast, derivatives employing a tertiary amine as the anchor point exhibit significantly reduced activity. nih.gov This highlights the importance of the correct spatial orientation of the iron-chelating arms.

Chirality and Side Chains: The stereochemistry of the components of the siderophore analogue plays a vital role in receptor binding. The chiral discrimination of the ferrichrome receptor is sensitive to subtle structural changes, indicating that specific interactions, such as hydrogen bonds between the siderophore and the receptor protein, are essential for effective binding and subsequent transport.

The following interactive data table summarizes the research findings on the structure-activity relationships of this compound and related analogues.

Compound/DerivativeKey Structural ModificationBiological Activity SummaryOrganism(s) Tested
This compound Reversal of hydroxamate bonds compared to ferrichrome.Biologically active; growth factor activity comparable to ferrichrome. researchgate.netnih.govArthrobacter flavescens, Bacillus subtilis, Ustilago sphaerogena researchgate.netnih.gov
Ferrichrome (Natural) Standard hydroxamate linkages.Natural siderophore, highly active. researchgate.netnih.govArthrobacter flavescens, Bacillus subtilis, Ustilago sphaerogena researchgate.netnih.gov
Desmethylthis compound Lacks a methyl group present in this compound.No significant biological activity observed. researchgate.netnih.govArthrobacter flavescens, Bacillus subtilis, Ustilago sphaerogena researchgate.netnih.gov
Synthetic Analogues with Tetrahedral Carbon Anchor Use of a tetrahedral carbon to anchor the hydroxamate arms.Activity approaches or equals that of natural ferrichrome. nih.govArthrobacter flavescens nih.gov
Synthetic Analogues with Tertiary Amine Anchor Use of a tertiary amine to anchor the hydroxamate arms.Showed little biological activity. nih.govArthrobacter flavescens nih.gov

These findings collectively demonstrate that the biological activity of this compound and its derivatives is a complex interplay of iron-binding affinity, molecular shape, and the precise positioning of functional groups for receptor interaction. The retrohydroxamate design has proven to be a successful strategy in creating functional biomimetic siderophores, providing valuable tools for studying microbial iron uptake.

Advancements in the Analysis of this compound: A Methodological Overview

The study of this compound, a synthetic analog of the microbial iron chelator ferrichrome, relies on a suite of advanced analytical and methodological techniques for its separation, characterization, and structural elucidation. These methods are crucial for understanding its biochemical behavior and its potential as a biomimetic tool in iron metabolism research. This article details the primary chromatographic, mass spectrometric, and spectroscopic approaches employed in the investigation of this unique siderophore analog.

Ecological and Inter Species Dynamics Involving Retrohydroxamate Ferrichrome

Interactions with Host Organisms (Microbe-Host Iron Dynamics)

During an infection, a fierce battle for iron occurs at the host-pathogen interface. Microbes have evolved sophisticated strategies to acquire iron from the host, which in turn employs mechanisms to withhold this critical nutrient.

Vertebrate hosts utilize a defense strategy termed "nutritional immunity" to combat invading pathogens by sequestering essential trace metals, particularly iron. nih.govnih.govresearchgate.net The host employs a range of iron-binding proteins, such as transferrin in the serum and ferritin for intracellular storage, to maintain extremely low levels of free iron, thereby inhibiting bacterial proliferation. nih.govnih.gov

To counteract this, pathogenic microbes secrete siderophores, which are high-affinity iron chelators. nih.gov These molecules can successfully compete with host proteins like transferrin for iron. nih.gov Retrohydroxamate ferrichrome, by functioning as a potent iron chelator that is recognized by microbial transport systems, represents a tool that microbes can use to overcome the host's iron sequestration efforts. nih.gov The production and utilization of such siderophores provide a competitive advantage, allowing pathogens to acquire the iron necessary for growth and survival within the host. nih.gov Fungal pathogens like Histoplasma capsulatum, for instance, secrete siderophores to scavenge iron when faced with the iron-limited environment inside host macrophages. researchgate.net

The ability to recognize and utilize siderophores produced by other species, known as xenosiderophores, is a widespread microbial trait. As a synthetic molecule, this compound is a xenosiderophore to any organism that utilizes it. Numerous bacterial species have been shown to possess transporters capable of binding and internalizing ferrichrome and its analogues.

For example, the opportunistic pathogen Burkholderia cenocepacia can use a range of hydroxamate xenosiderophores, including ferrichrome, via its TonB-dependent transporters FhuA and FeuA. nih.gov Similarly, Pseudomonas aeruginosa recognizes and transports ferrichrome through its FiuA and FpvB transporters. biorxiv.org In the anaerobic environment of the gut, Bacteroides fragilis is unique among its genus in its ability to utilize Fe(III)-ferrichrome, a process involving the outer membrane transporters FchA1 and FchA2, which are homologous to the well-studied FhuA transporter in Escherichia coli. nih.gov

The following table summarizes key research findings on the microbial recognition of ferrichrome-type xenosiderophores.

OrganismTransporter(s) InvolvedKey Finding
Pseudomonas aeruginosa FiuA, FpvBBoth transporters recognize ferrichrome, with FpvB also recognizing other xenosiderophores like ferrioxamine B. biorxiv.org
Burkholderia cenocepacia FhuA, FeuABoth FhuA and FeuA are capable of translocating ferrichrome-type siderophores across the outer membrane. nih.gov
Bacteroides fragilis FchA1, FchA2These transporters, homologous to E. coli FhuA, are involved in the assimilation of Fe(III)-ferrichrome. nih.gov
Escherichia coli FhuAThe FhuA receptor is a well-characterized transporter for ferrichrome. nih.govresearchgate.net
Arthrobacter flavescens Not specifiedGrowth is dependent on ferrichrome, and this compound is equally effective. nih.gov
Ustilago sphaerogena Not specifiedThis compound is as active as ferrichrome as a siderophore for this fungus. nih.gov

Potential Ecological Applications in Biogeochemical Cycling

Microbes are central to the biogeochemical cycling of iron, mediating its transformation between soluble and insoluble forms and influencing its bioavailability in the environment. Microbial biofilms in iron-rich environments can heighten biogeochemical iron cycling, contributing to the formation of iron cements. nih.gov These processes involve both iron-oxidizing bacteria (e.g., Sideroxydans, Gallionella) and iron-reducing bacteria (e.g., Geobacter). nih.gov The rate of these natural cycles can be limited by factors such as carbon availability or the slow dissolution of iron minerals. nih.gov

While direct studies are limited, the introduction of potent synthetic chelators like this compound could have significant ecological applications. By efficiently binding and solubilizing ferric iron from minerals, this compound could potentially accelerate the rate-limiting step of iron reduction in certain environments. nih.gov This enhanced bioavailability could be harnessed to stimulate specific microbial populations involved in processes like bioremediation or the restoration of ecosystems such as ferruginous crusts (canga). frontiersin.org Manipulating the iron cycle by stimulating microbial activity is a promising strategy for environmental management. frontiersin.org Therefore, this compound and similar synthetic siderophores represent potential tools for influencing microbial ecosystems to direct biogeochemical processes.

Contribution to Iron Solubilization and Bioavailability

This compound, a synthetic analog of the naturally occurring siderophore ferrichrome, plays a crucial role in the solubilization and subsequent bioavailability of iron for various microorganisms. Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), which they chelate and transport into microbial cells. In many environments, iron is abundant but exists in poorly soluble forms, such as ferric hydroxides, making it largely unavailable to living organisms. This compound addresses this limitation by sequestering iron and making it accessible for microbial uptake.

The functionality of this compound as an iron carrier is underscored by its recognized biological activity in several microbial species. For instance, it demonstrates growth factor activity for Arthrobacter flavescens that is indistinguishable from that of natural ferrichrome. nih.gov Furthermore, it is as active as ferrichrome in its siderophore function for the fungus Ustilago sphaerogena. nih.gov This indicates that despite structural modifications, this compound is effectively recognized and utilized by the iron transport systems of these organisms.

The mechanism of iron solubilization by this compound involves the formation of a stable, soluble complex with ferric iron. This chelation process effectively extracts iron from mineral phases or organic complexes. Once the this compound-iron complex is formed, it can be transported across the microbial cell membrane via specific receptor proteins. Inside the cell, the iron is released from the siderophore, often through a reduction of Fe³⁺ to ferrous iron (Fe²⁺), which has a lower affinity for the chelator. nih.gov This reduction makes the iron metabolically available to the cell.

To illustrate the range of iron-binding affinities among siderophores, the following table presents the stability constants (log β) for ferrichrome and other selected siderophores. The stability constant is a measure of the strength of the interaction between the siderophore and the ferric ion.

SiderophoreTypeOrganism(s)Fe(III) Stability Constant (log β)
Ferrichrome HydroxamateUstilago sphaerogena, Aspergillus sp., Penicillium sp.~29.1
Ferrioxamine B HydroxamateStreptomyces pilosus~30.6
Enterobactin (B1671361) CatecholateEscherichia coli, Salmonella typhimurium~49

This table is provided for comparative purposes to contextualize the iron-chelating efficiency of siderophores. The specific stability constant for this compound is not available in the cited literature.

The data indicates that while hydroxamate siderophores like ferrichrome and ferrioxamine B have very high stability constants, catecholate siderophores such as enterobactin exhibit an even stronger affinity for ferric iron. nih.govnih.gov The effectiveness of this compound, despite being a weaker chelator than ferrichrome, suggests that its ability to bind and transport iron is sufficient to meet the metabolic needs of certain microorganisms under iron-limiting conditions.

Synthetic Biology and Engineering Approaches for Retrohydroxamate Ferrichrome Research

Design and Synthesis of Advanced Retrohydroxamate Ferrichrome Analogues

The chemical synthesis of this compound has paved the way for the creation of a diverse range of structural analogues. These efforts are primarily aimed at enhancing its biological activity, improving its specificity for particular microbial receptors, or introducing novel functionalities.

Rational Design Based on Receptor Structures

The rational design of this compound analogues can be significantly informed by the three-dimensional structures of the bacterial and fungal receptors that recognize and transport ferrichrome-type siderophores. A key example of such a receptor is the FhuA protein in the outer membrane of Escherichia coli. FhuA is an energy-coupled transporter that, in conjunction with the TonB protein, facilitates the uptake of ferrichrome-iron complexes across the outer membrane wikipedia.org.

By analyzing the crystal structure of FhuA in complex with ferrichrome, researchers can identify the key amino acid residues and structural motifs involved in siderophore binding. This structural information provides a blueprint for designing novel this compound analogues with modified side chains or backbone conformations that could potentially lead to enhanced binding affinity or altered specificity for FhuA or other siderophore receptors. Computational modeling and molecular docking studies can be employed to predict the interactions of designed analogues with target receptors before their chemical synthesis, thereby streamlining the design process.

Exploration of Structural Modifications for Enhanced Activity or Specificity

Building on the principles of rational design, various structural modifications can be explored to enhance the activity or specificity of this compound. The synthesis of biomimetic analogues of ferrichrome has demonstrated that altering the length and polarity of the amino acid chains that connect the tripodal scaffold to the iron-chelating hydroxamic acid groups can result in a wide range of biological activities elsevierpure.com. Some analogues have shown species-specific growth promotion, while others exhibit broad-spectrum activity across different microbial species elsevierpure.comnih.gov.

These findings suggest that similar modifications to the this compound scaffold could yield analogues with tailored properties. For instance, the introduction of different functional groups could influence the molecule's solubility, stability, and interaction with microbial receptors. The creation of fluorescently labeled conjugates of ferrichrome analogues has enabled the visualization of their destination within bacterial and fungal cells, providing valuable insights into their uptake mechanisms elsevierpure.comresearchgate.net. Such approaches could be applied to this compound to track its cellular localization and better understand its biological function.

Modification Strategy Potential Outcome Relevant Research Finding
Altering amino acid linker length and polarityModified species-specificity and biological activityBiomimetic ferrichrome analogues showed a range from species-specific to broad cross-phylum activity elsevierpure.com.
Introduction of novel functional groupsEnhanced solubility, stability, and receptor interactionSynthetic siderophore analogues with varied core structures have been studied for their biological activity nih.govresearchgate.net.
Attachment of fluorescent labelsVisualization of cellular uptake and localizationFluorescent conjugates of ferrichrome analogues have been used to map their destination in bacteria and fungi elsevierpure.comresearchgate.net.

Engineering Microbial Systems for Siderophore Production or Sensing

Microbial systems can be engineered to serve as platforms for both the production of this compound and its sensitive detection. These engineered systems leverage the principles of synthetic biology to control and monitor the biosynthesis of this siderophore.

Genetic Circuits for Controlled Expression and Biosynthesis

The biosynthesis of siderophores in bacteria is typically regulated by complex genetic circuits that respond to iron availability. The ferric uptake regulator (Fur) protein is a key component of this regulatory network, acting as a repressor of siderophore biosynthesis genes in iron-replete conditions nih.govnih.gov. Synthetic genetic circuits can be designed to override these native regulatory systems, allowing for the controlled expression of the enzymes involved in this compound biosynthesis.

By placing the biosynthetic genes under the control of inducible promoters, the production of this compound can be turned on or off in response to specific chemical inducers researchgate.netunam.mx. This approach would enable the high-level production of the siderophore for research and biotechnological applications. Furthermore, the modular nature of siderophore biosynthetic pathways, which often involve non-ribosomal peptide synthetases (NRPS), allows for combinatorial biosynthesis approaches to generate novel analogues nih.govnih.govmdpi.com. While this compound is a synthetic analogue, the principles of engineering NRPS pathways could be adapted to create microbial systems for the production of novel hydroxamate siderophores.

Development of Biosensors for this compound Detection

The high affinity and specificity of siderophore-receptor interactions can be harnessed to develop sensitive and selective biosensors. Whole-cell biosensors can be constructed by engineering microorganisms to produce a detectable signal, such as fluorescence or luminescence, in the presence of a specific siderophore acs.org. For this compound, a biosensor could be developed by fusing the promoter of a gene that is specifically induced by this siderophore to a reporter gene, such as green fluorescent protein (GFP) or luciferase.

Alternatively, cell-free biosensors can be created by immobilizing siderophore-binding proteins or receptors on a transducer surface nih.govresearchgate.netresearchgate.net. The binding of this compound to these immobilized recognition elements would then generate a measurable signal, such as a change in fluorescence, electrical current, or mass. Such biosensors could be used for the rapid and sensitive detection of this compound in complex biological samples.

Biosensor Type Principle of Operation Potential Application for this compound
Whole-Cell BiosensorA genetically engineered microorganism produces a detectable signal (e.g., fluorescence) in the presence of the target molecule.Detection in environmental or biological samples by measuring the output of a reporter gene linked to a this compound-responsive promoter.
Cell-Free BiosensorA purified siderophore receptor or binding protein is immobilized on a surface, and binding of the target molecule generates a physical or chemical signal.Quantitative analysis in research settings, potentially with high sensitivity and specificity.

This compound as a Tool in Molecular Biology Research

The unique properties of this compound make it a valuable tool for a variety of applications in molecular biology research. Its ability to chelate iron and interact with specific microbial transport systems can be exploited to study iron metabolism and to deliver other molecules into cells.

As a structural analogue of the natural siderophore ferrichrome, this compound can be used to probe the specificity of siderophore uptake systems in different microorganisms nih.gov. By comparing the biological activity of this compound with that of other ferrichrome analogues, researchers can gain insights into the structural requirements for recognition and transport by specific receptors elsevierpure.comnih.govnih.gov.

Furthermore, this compound can serve as a carrier molecule to deliver other compounds, such as antibiotics or fluorescent dyes, into microbial cells that possess the appropriate uptake machinery. This "Trojan horse" strategy has been successfully employed with other siderophores to overcome permeability barriers and enhance the efficacy of antimicrobial agents nih.gov. The synthesis of conjugates of this compound with various cargo molecules could open up new avenues for targeted drug delivery and cellular imaging.

Fluorescently Labeled Derivatives as Probes for Iron Uptake

The study of microbial iron acquisition has been significantly advanced by the development of fluorescently labeled derivatives of siderophores, including analogs of this compound. These engineered molecules serve as powerful probes to investigate the mechanisms of iron uptake in real-time.

The core principle behind these fluorescent probes lies in the quenching of fluorescence upon binding with iron (III). When the fluorescently labeled siderophore analog is in its iron-free state, it exhibits fluorescence. Upon chelating ferric iron, this fluorescence is quenched. This property allows researchers to monitor the release of iron from the siderophore to the microbial cell. As the microbe takes up the iron, the now iron-free, fluorescent siderophore is released back into the extracellular medium, leading to an increase in fluorescence that can be measured.

Researchers have synthesized various fluorescently labeled ferrichrome analogs to act as dynamic probes for iron uptake. For instance, synthetic biomimetic ferrichrome analogues have been labeled with fluorescent markers to monitor iron uptake in the phytopathogenic fungus Ustilago maydis nih.gov. The application of these derivatives, which transition from a non-fluorescent to a fluorescent state upon iron (III) release, enables the real-time monitoring of this process both fluorimetrically and microscopically nih.gov.

Studies with different fluorescent derivatives have also helped in understanding the structural requirements for recognition by fungal iron-uptake systems nih.gov. For example, the differing rates of iron uptake between two structurally distinct synthetic analogues, B9 and B5, were mirrored by their fluorescently labeled counterparts, B9-Ant and B5-Ant. The higher rate of fluorescence increase in the medium with B9-Ant indicated a more effective iron uptake compared to B5-Ant nih.gov.

Furthermore, fluorescence microscopy has been used to trace the destination of the fluorescent label within the microbial cells. In Ustilago maydis, the fluorescence was observed to localize in regularly shaped vesicles. The delayed appearance of fluorescence within the cells compared to the rate of iron uptake suggests a potential role for these siderophores in iron storage within the fungus nih.gov.

A fluorescently labeled artificial siderophore was synthesized by coupling a 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivative to a trihydroxamate-containing amine, a ferrichrome-type siderophore nih.gov. This probe proved to be a suitable tool for studying siderophore transport and uptake processes in various organisms, including Candida albicans nih.gov.

Probe TypeOrganism StudiedKey Finding
Anthracene-labeled ferrichrome analogues (B5-Ant, B9-Ant)Ustilago maydisEnabled real-time monitoring of iron uptake and suggested a role in iron storage.
7-nitrobenz-2-oxa-1,3-diazole (NBD) labeled artificial siderophoreCandida albicansDemonstrated suitability for studying siderophore transport and uptake processes.

Utilization with Quantum Dots for Microbial Immobilization and Selection

Recent advancements in nanotechnology have led to the integration of siderophores with quantum dots (QDs) to create novel bioprobes for microbial recognition and interaction. Quantum dots are semiconductor nanocrystals that exhibit unique fluorescent properties, such as high luminance and resistance to photobleaching, making them excellent labels for biological imaging researchgate.net.

The combination of the specific recognition capabilities of siderophores with the fluorescent properties of quantum dots has been demonstrated in a study where ferrichrome was conjugated with polyethylene (B3416737) glycol-phosphoethanolamine-coated quantum dots. These QD-ferrichrome bioprobes were successfully used for the recognition of Pseudomonas fluorescens researchgate.net. The principle behind this application is that the ferrichrome component of the bioprobe is specifically recognized by corresponding receptors on the outer membrane of the bacterial cells researchgate.net.

This specific binding of QD-ferrichrome bioprobes to the bacterial surface can lead to the clustering of bacteria, an effect driven by the multiple ligands on a single quantum dot interacting with multiple receptors on the bacterial cell. This phenomenon can be harnessed for microbial immobilization. Conversely, by using an excess of the QD-ferrichrome bioprobes, individual bacterial cells can be labeled as the bioprobes occupy the available receptors on the bacterial outer membrane researchgate.net.

The excellent fluorescent properties of the quantum dots are retained in these bioprobes, allowing for the potential use in fluorescently targeting and selecting specific microbial populations. For example, if bacterial receptors are blocked by pre-incubation with unconjugated ferrichrome, the QD-ferrichrome bioprobes are unable to bind, demonstrating the specificity of the interaction researchgate.net.

While this research has been conducted with ferrichrome, the principles can be extended to this compound, given its analogous biological activity nih.gov. The development of QD-retrohydroxamate ferrichrome bioprobes could provide a powerful tool for the specific detection, immobilization, and selection of microorganisms that recognize this siderophore analog.

BioprobeTarget MicrobeApplicationKey Feature
Quantum Dot-FerrichromePseudomonas fluorescensMicrobial recognition, immobilization, and potential for selection.Specific binding of ferrichrome to bacterial receptors combined with the strong fluorescence of quantum dots.

Future Research Trajectories and Unaddressed Questions in Retrohydroxamate Ferrichrome Studies

Elucidating Undiscovered Biological Roles and Mechanisms

While initial studies have established the biological activity of retrohydroxamate ferrichrome, its full spectrum of roles and the underlying molecular mechanisms are yet to be completely understood. Early research demonstrated that although it is a weaker Fe(III) chelator than ferrichrome based on spectroscopic evidence, it exhibits comparable biological activity in several microorganisms. nih.gov For instance, it is as effective as ferrichrome in promoting the growth of Arthrobacter flavescens and in acting as a siderophore for the fungus Ustilago sphaerogena. nih.gov Furthermore, it shows equal potency in antagonizing the antibiotic activity of albomycin (B224201) against Bacillus subtilis. nih.gov

A significant finding from these initial studies is the lack of biological activity in desmethylthis compound, highlighting the critical role of the methyl groups for its function. nih.gov This structure-activity relationship provides a foundation for future investigations.

Future research should aim to move beyond these initial observations to explore more nuanced biological roles. For example, the impact of this compound on mixed microbial communities, where competition for iron is a key determinant of population dynamics, remains an open question. Investigating its potential to modulate biofilm formation, virulence factor expression, and inter-species signaling could reveal novel biological functions. Furthermore, elucidating the precise molecular mechanisms by which it antagonizes albomycin could offer insights into antibiotic potentiation strategies.

Table 1: Comparative Biological Activity of Ferrichrome and its Analogues

CompoundGrowth Factor Activity (Arthrobacter flavescens)Siderophore Activity (Ustilago sphaerogena)Antagonism of Albomycin (Bacillus subtilis)
FerrichromeActiveActivePotent
This compoundIndistinguishable from ferrichrome nih.govAs active as ferrichrome nih.govIndistinguishable from ferrichrome nih.gov
Desmethylthis compoundNo significant activity nih.govNot reportedNo significant activity

Advanced Structural Characterization of Membrane Transport Systems

The transport of ferrichrome across the outer membrane of Gram-negative bacteria like Escherichia coli is mediated by the TonB-dependent transporter FhuA. nih.govnih.govresearchgate.net This protein consists of a 22-stranded antiparallel β-barrel that is blocked by an N-terminal cork domain. nih.govnih.gov The binding of ferrichrome to FhuA induces significant conformational changes, including the unfolding of a "switch helix" in the cork domain, which is a crucial step in the transport cycle. researchgate.netvirginia.edu These changes signal the ligand-loaded state of the receptor to the inner membrane protein TonB, which then provides the energy for transport. nih.govresearchgate.netvirginia.edu

Given that this compound is a functional analogue of ferrichrome, it is highly probable that it utilizes the same FhuA-TonB transport system. However, the specific molecular interactions between this compound and FhuA have not been structurally characterized. Future research should focus on obtaining high-resolution co-crystal structures of this compound bound to FhuA. Such studies would reveal the precise binding orientation, the key amino acid residues involved in recognition, and any subtle differences in the induced conformational changes compared to ferrichrome. This knowledge would not only deepen our understanding of the transport mechanism for this specific analogue but also provide broader insights into the plasticity and specificity of siderophore receptors.

Table 2: Key Components of the Ferrichrome Transport System in E. coli

ComponentLocationFunction
FhuAOuter membraneReceptor and transporter for ferrichrome and its analogues. nih.govnih.govresearchgate.net
TonB-ExbB-ExbD complexInner membraneProvides the energy for the transport of siderophores across the outer membrane. nih.govvirginia.edu
Periplasmic binding proteinsPeriplasmShuttle the siderophore-iron complex across the periplasmic space.
ABC transportersInner membraneTransport the siderophore-iron complex into the cytoplasm.

Expanding Synthetic Approaches for Diversified Analogues

The existing synthesis of this compound has provided a valuable molecular probe. However, to fully explore the structure-activity relationships of this class of compounds, a more diverse library of analogues is needed. Future research should focus on expanding the synthetic methodologies to create a range of this compound derivatives with systematic modifications.

These modifications could include altering the length and composition of the peptide backbone, varying the substituents on the hydroxamate groups, and introducing different functional groups to modulate properties such as iron chelation affinity, membrane permeability, and receptor binding specificity. By systematically altering the structure and assessing the biological activity of the resulting analogues, it will be possible to build a comprehensive understanding of the molecular determinants of their function. This knowledge could inform the rational design of novel siderophore-based compounds with tailored properties, such as enhanced antimicrobial activity or improved iron delivery capabilities.

Investigating Evolutionary Aspects of Siderophore Recognition

The high specificity of siderophore-receptor interactions is a result of a co-evolutionary arms race between microbes competing for limited iron resources. nih.govnih.govbiorxiv.orgbiorxiv.orgnih.govresearchgate.net The ability of a microbe to produce a siderophore that is not readily utilized by its competitors, while simultaneously possessing a highly specific receptor for its uptake, provides a significant fitness advantage. nih.gov

Synthetic siderophore analogues like this compound serve as excellent tools to probe the evolutionary pressures that have shaped these recognition systems. By examining the ability of different microbial species and strains to transport this compound, researchers can gain insights into the specificity and promiscuity of their siderophore receptors. For instance, some receptors may have evolved to recognize a broader range of siderophores, while others have become highly specialized. frontiersin.orgfrontiersin.org

Future studies could involve screening a wide range of bacteria for their ability to utilize this compound. This could be coupled with genomic analyses to identify the specific transporter genes involved. Furthermore, directed evolution experiments could be employed to select for mutant receptors with altered specificity for this compound and other synthetic analogues. Such studies would provide a deeper understanding of the molecular basis of siderophore recognition and the evolutionary trajectories of these crucial iron acquisition systems.

Q & A

Q. What is the structural configuration of retrohydroxamate ferrichrome, and how does it influence iron chelation?

Ferrichrome is a cyclic hexapeptide composed of three glycine and three modified ornithine residues, forming a rigid octahedral coordination around Fe(III) via hydroxamate groups [-N(OH)C(=O)C-] . The symmetry of the Fe(III) coordination (near-perfect octahedral geometry) contributes to chelate stability, as observed in X-ray crystallography and NMR studies . Computational modeling and NMR spectroscopy have confirmed the solution conformation, highlighting the absence of water or hydroxide coordination, which enhances stability .

Q. How is ferrichrome biosynthesized in microorganisms like Ustilago maydis?

Biosynthesis involves hydroxylation of L-ornithine by ornithine-N5-monooxygenase, a critical step for hydroxamate group formation. Genetic studies in U. maydis identified class I/II mutants defective in ferrichrome production, with class II mutants lacking hydroxylation activity . Feeding experiments with hydroxylated ornithine restored biosynthesis, confirming the enzyme’s role. Complementation tests and segregation analysis further validated recessive mutations in biosynthesis loci .

Q. Which analytical techniques are optimal for detecting and quantifying ferrichrome in biological samples?

High-sensitivity LC-MS/MS with dual-column systems (C18 for hydrophobicity and porous graphitic carbon for electrostatic interactions) achieves detection limits of 1–5 nM for hydroxamate siderophores . Column-switched capillary chromatography enhances resolution, while isotopic labeling (e.g., ³H/⁵⁵Fe) allows tracking of iron release kinetics in uptake assays .

Q. How does the FhuA protein interact with ferrichrome during bacterial iron uptake?

FhuA, an outer membrane transporter, binds ferrichrome via a plug domain pocket. Structural studies (X-ray crystallography) reveal hydrogen bonding between ferrichrome’s hydroxamate groups and FhuA residues (e.g., TonB box), enabling high-affinity recognition . Competition assays with biomimetic analogs (e.g., L-Ala vs. D-Ala derivatives) demonstrate chiral specificity and structural sensitivity in Pseudomonas putida .

Advanced Research Questions

Q. What methodological approaches are used to analyze the antitumor effects of ferrichrome in pancreatic cancer cells?

In vitro assays:

  • SRB assay : Quantifies dose-dependent growth inhibition (e.g., IC₅₀ determination in SUIT-2, MIA PaCa-II cells) .
  • Flow cytometry : Assesses cell cycle arrest (S/G2-M phase) via DNA content analysis .
  • Western blotting : Measures p53 phosphorylation and cyclin B1/securin downregulation . In vivo models: Intraperitoneal administration in xenografted mice, with tumor volume/weight metrics and safety profiling (CBC, ferritin levels) . Statistical analysis employs ANOVA with Bonferroni/Tukey post hoc tests .

Q. How does stereoselectivity affect ferrichrome recognition and uptake in fungi versus bacteria?

Penicillium parvum selectively transports natural L-ferrichrome, while E. coli uptakes both L- and D-enantiomers (enantio-ferrichrome) at reduced efficiency (~50% rate). Chiral discrimination is tested via competitive growth assays under iron-limited conditions and isotopic labeling (³H-ferrichrome) . Mutagenesis of transporter Str1 in Aspergillus identified critical Tyr residues in extracellular loops for enantiomer selectivity .

Q. How can conflicting data on ferrichrome’s cell cycle effects be reconciled across cancer cell lines?

Discrepancies in cyclin D1/CDKN1B modulation (e.g., SUIT-2 vs. MIA PaCa-II cells) may arise from cell line-specific p53 status or iron-related gene expression (e.g., SLC40A1, MUTYH) . Transcriptome analysis (RNA-seq) and p53 inhibition assays (pifithrin-µ) clarify pathway dependencies .

Q. What experimental strategies resolve contradictions in ferrichrome’s iron transport versus antitumor roles?

While ferrichrome downregulates iron transporters (SLC40A1), antitumor effects primarily involve p53-mediated apoptosis, independent of iron metabolism. Dual-labeling experiments (⁵⁵Fe/³H-ferrichrome) distinguish iron retention from siderophore efflux . Transcriptomic profiling identifies apoptosis-inducible factors (CHAC1, DDIT4) activated alongside p53 .

Q. What are the challenges in synthesizing ferrichrome analogs for structure-function studies?

Total synthesis requires cyclization of linear hexapeptides (Nδ-tosyl-Nδ-benzyloxy-L-ornithine) via N,N-dicyclohexylcarbodiimide, followed by deprotection . Analogs with glycine substitutions (e.g., B9) mimic native ferrichrome’s bioactivity but require chiral purity validation (circular dichroism) .

Q. How do genetic modifications in ferrichrome biosynthesis impact fungal spore germination?

Deletion of siderophore synthetase (Sib1) or hydroxylase (Sib2) blocks germination at outgrowth. Rescue experiments with exogenous ferrichrome and Str1 transporter localization studies (fluorescence microscopy) confirm iron dependency . Tyr mutagenesis in Str1 disrupts ferrichrome uptake, linking transporter structure to germination efficiency .

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